![molecular formula C19H16N2O3S2 B2919217 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide CAS No. 922483-75-8](/img/structure/B2919217.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BTA-EG6 has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, survival, and differentiation.
Applications De Recherche Scientifique
Antitumor Activity
Several studies have focused on the synthesis and evaluation of antitumor activities of derivatives related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide. For example, compounds bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity against various human tumor cell lines, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study demonstrated the synthesis of novel derivatives as potent antibacterial agents, indicating their broad application in combating microbial resistance (Borad, Bhoi, Parmar, & Patel, 2015).
Antioxidant and Anti-inflammatory Applications
Compounds with a similar core structure have been synthesized and evaluated for their antioxidant and/or anti-inflammatory activity. One study highlighted the synthesis of novel derivatives showing good antioxidant activity and excellent anti-inflammatory activity, suggesting their potential in treating inflammation-related disorders (Koppireddi et al., 2013).
Antibacterial Efficacy
Research into the antibacterial evaluation of derivatives has shown promising results, with significant reductions in reaction times and higher yields when reactions were performed under specific conditions. Most compounds displayed promising antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as new antibacterial agents (Rezki, 2016).
Synthesis and Characterization
The synthesis and characterization of new derivatives with potential therapeutic applications have been a focus of recent studies. For instance, the preparation of novel heterocycles characterized by various spectroscopic techniques has been reported, with some compounds tested for in-vitro antibacterial activity against different microorganisms, showing a broad spectrum of activity (Borad et al., 2015).
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(11-25-9-13-4-2-1-3-5-13)21-19-20-15(10-26-19)14-6-7-16-17(8-14)24-12-23-16/h1-8,10H,9,11-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZVHABXWHYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.